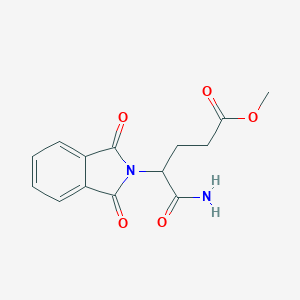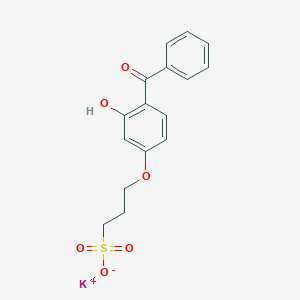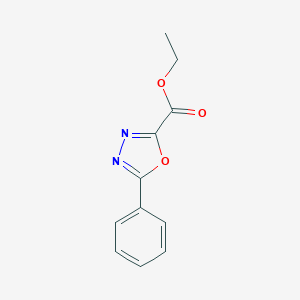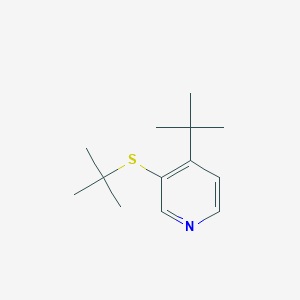
Methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate, commonly known as MAO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAO belongs to the class of compounds known as oxindole derivatives and has been found to exhibit a range of biological activities. In
Mechanism of Action
The mechanism of action of MAO is not fully understood, but it is believed to act on multiple targets within cancer cells. MAO has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MAO also induces oxidative stress in cancer cells, leading to the activation of the p53 tumor suppressor protein and the induction of apoptosis.
Biochemical and Physiological Effects:
MAO has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, MAO has been found to exhibit antioxidant activity, anti-inflammatory activity, and neuroprotective activity. MAO has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MAO in lab experiments is its potent anticancer activity. MAO has been found to exhibit activity against a wide range of cancer cell lines, making it a versatile compound for cancer research. However, one of the limitations of using MAO in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on MAO. One area of research is the development of more efficient synthesis methods for MAO, which could make it more accessible for scientific research. Another area of research is the exploration of the molecular targets of MAO, which could provide insights into its mechanism of action. Additionally, researchers could investigate the potential of MAO as a therapeutic agent for other diseases, such as neurodegenerative disorders.
Synthesis Methods
The synthesis of MAO involves the condensation of 2,3-dioxoindoline-5-carboxylic acid with methyl 5-aminopentanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields MAO as a white solid with a melting point of 223-225°C.
Scientific Research Applications
MAO has been found to exhibit a range of biological activities, making it a promising compound for scientific research. One of the most significant applications of MAO is in the field of cancer research. Studies have shown that MAO has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. MAO has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
properties
CAS RN |
19143-28-3 |
|---|---|
Product Name |
Methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate |
Molecular Formula |
C14H14N2O5 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate |
InChI |
InChI=1S/C14H14N2O5/c1-21-11(17)7-6-10(12(15)18)16-13(19)8-4-2-3-5-9(8)14(16)20/h2-5,10H,6-7H2,1H3,(H2,15,18) |
InChI Key |
WVZKGMCPPYUQOB-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(C(=O)N)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
COC(=O)CCC(C(=O)N)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)




![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)